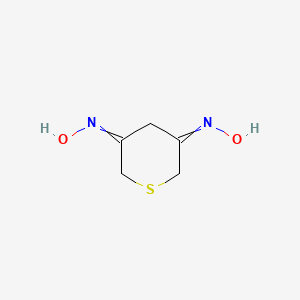
N,N'-Thiane-3,5-diylidenedihydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Thiane-3,5-diylidenedihydroxylamine is a chemical compound with a unique structure that includes a thiane ring and hydroxylamine groups
Preparation Methods
The synthesis of N,N’-Thiane-3,5-diylidenedihydroxylamine typically involves the reaction of thiane derivatives with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N’-Thiane-3,5-diylidenedihydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where hydroxylamine groups are replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
N,N’-Thiane-3,5-diylidenedihydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiane derivatives and hydroxylamine-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Thiane-3,5-diylidenedihydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine groups can form bonds with active sites on enzymes, inhibiting their activity. Additionally, the thiane ring structure may interact with cellular membranes, affecting their function.
Comparison with Similar Compounds
N,N’-Thiane-3,5-diylidenedihydroxylamine can be compared with similar compounds such as 1,3-dithianes and diethylhydroxylamine. While 1,3-dithianes are known for their use in protecting carbonyl groups in organic synthesis, N,N’-Thiane-3,5-diylidenedihydroxylamine offers unique properties due to the presence of hydroxylamine groups. Diethylhydroxylamine, on the other hand, is primarily used as an oxygen scavenger in water treatment and has different chemical properties compared to N,N’-Thiane-3,5-diylidenedihydroxylamine.
Conclusion
N,N’-Thiane-3,5-diylidenedihydroxylamine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, and ongoing research continues to uncover new uses and properties of this compound.
Properties
CAS No. |
90706-71-1 |
|---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
N-(5-hydroxyiminothian-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H8N2O2S/c8-6-4-1-5(7-9)3-10-2-4/h8-9H,1-3H2 |
InChI Key |
OWCNPGQNYRJXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NO)CSCC1=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


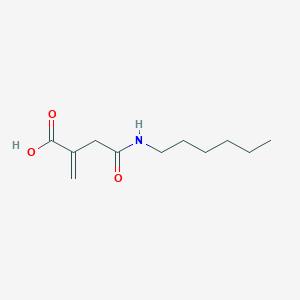
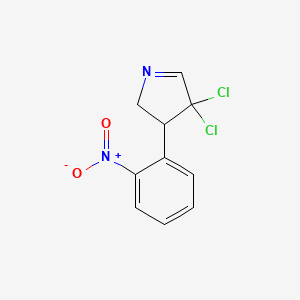
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
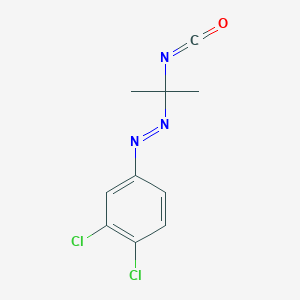
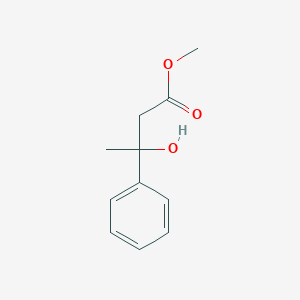

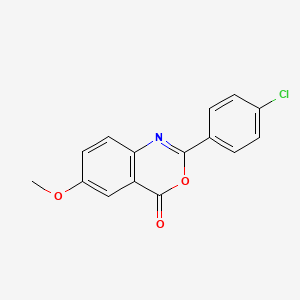
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
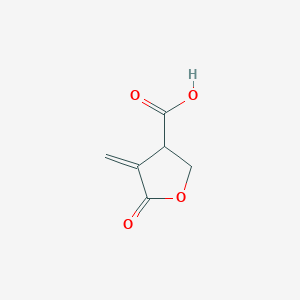
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
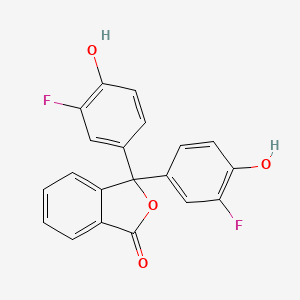
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)

